molecular formula C24H19N5O4S4 B11518746 2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide

Cat. No.: B11518746
M. Wt: 569.7 g/mol
InChI Key: PWZJRNAVGUKOCP-UHFFFAOYSA-N
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Description

2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE typically involves multi-step reactions starting from commercially available substrates. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are often used to enhance yield and reduce reaction times . Catalytic methods, including the use of non-toxic catalysts like scandium triflate, are also preferred to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-AMINO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Properties

Molecular Formula

C24H19N5O4S4

Molecular Weight

569.7 g/mol

IUPAC Name

2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]acetamide

InChI

InChI=1S/C24H19N5O4S4/c1-33-19-7-4-16(29(31)32)8-13(19)11-34-23-28-18-6-3-15(10-21(18)37-23)26-22(30)12-35-24-27-17-5-2-14(25)9-20(17)36-24/h2-10H,11-12,25H2,1H3,(H,26,30)

InChI Key

PWZJRNAVGUKOCP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NC5=C(S4)C=C(C=C5)N

Origin of Product

United States

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